![molecular formula C30H30O4 B13443246 (S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol](/img/structure/B13443246.png)
(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol
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Overview
Description
(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol is a complex organic compound with a unique structure that includes multiple aromatic rings and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Formation of the core structure: This step involves the creation of the central propanol backbone through reactions such as Grignard reactions or aldol condensations.
Introduction of aromatic groups: Aromatic groups are introduced via Friedel-Crafts alkylation or acylation reactions.
Ether formation: The ether linkages are formed through Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide.
Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, where nucleophiles such as halides or thiols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium iodide (NaI), thiol compounds (R-SH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or thiolated derivatives
Scientific Research Applications
(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the enzyme.
Comparison with Similar Compounds
Similar Compounds
®-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol: The enantiomer of the compound, which may have different biological activities.
1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol: The racemic mixture containing both (S)- and ®-enantiomers.
Diphenylmethanol derivatives: Compounds with similar core structures but different substituents on the aromatic rings.
Uniqueness
(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol is unique due to its specific chiral configuration and the presence of multiple aromatic and ether groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol, a compound with significant structural complexity, has been the subject of various studies investigating its biological activity. This article synthesizes findings from diverse sources, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C26H30O4, with a molecular weight of approximately 430.52 g/mol. Its structure includes multiple aromatic rings and ether linkages, which are often associated with enhanced biological activity due to their ability to interact with various biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antioxidant Activity : The presence of methoxy groups in the phenolic structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Pharmacological Effects
- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown effectiveness against Mia PaCa-2 and PANC-1 pancreatic cancer cells, indicating a possible role as a chemotherapeutic agent.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter levels or protection against neuroinflammation.
- Anti-inflammatory Properties : The compound may reduce inflammation through inhibition of pro-inflammatory cytokines, which is crucial in conditions like arthritis and other inflammatory diseases.
Case Studies and Research Findings
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluate antitumor effects | Significant cytotoxicity observed in pancreatic cancer cell lines; IC50 values indicate strong activity. |
Study 2 | Investigate neuroprotective effects | Compound demonstrated reduced neuronal apoptosis in models of oxidative stress. |
Study 3 | Assess anti-inflammatory potential | Inhibition of TNF-alpha and IL-6 release in macrophage cultures was noted. |
Properties
Molecular Formula |
C30H30O4 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
(2R)-1-[(4-methoxyphenyl)-diphenylmethoxy]-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C30H30O4/c1-32-29-19-17-27(18-20-29)30(25-13-7-3-8-14-25,26-15-9-4-10-16-26)34-23-28(31)22-33-21-24-11-5-2-6-12-24/h2-20,28,31H,21-23H2,1H3/t28-/m1/s1 |
InChI Key |
DJLFGDHXOUNHRH-MUUNZHRXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H](COCC4=CC=CC=C4)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(COCC4=CC=CC=C4)O |
Origin of Product |
United States |
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